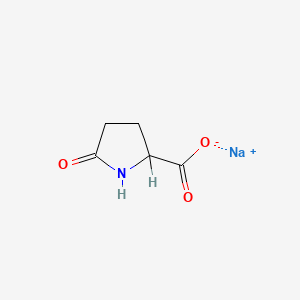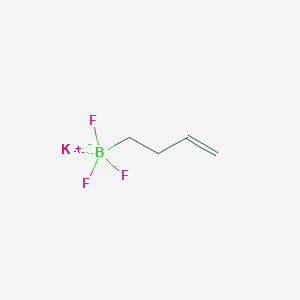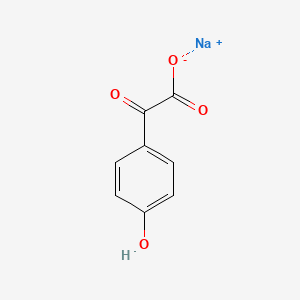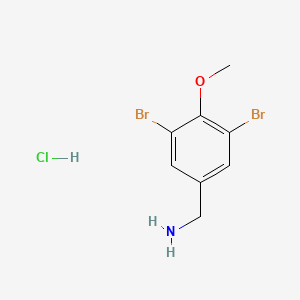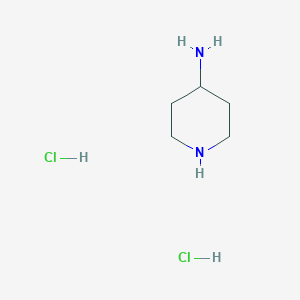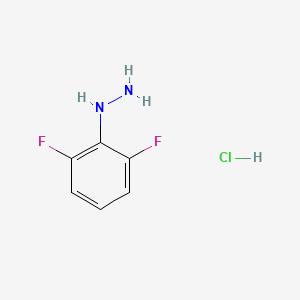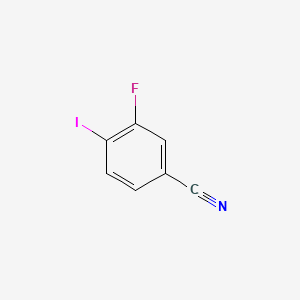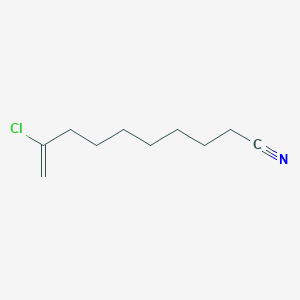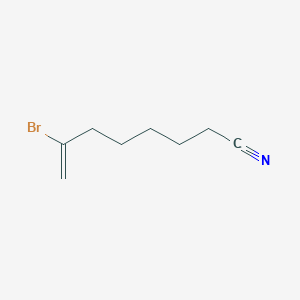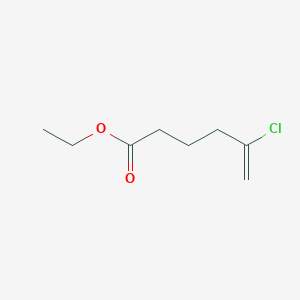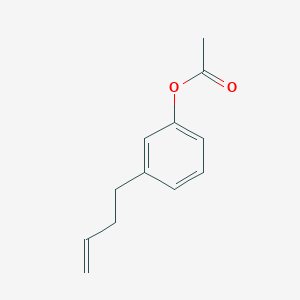
4-(3-Acetoxyphenyl)-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Acetoxyphenyl)-1-butene, or 4-APB, is a synthetic compound belonging to the class of substituted phenethylamines. It is an agonist of the serotonin 5-HT2A receptor, and has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis, Characterization, Antioxidant, and Antibacterial Activities of New Benzamides
Specific Scientific Field
This research falls under the field of Organic Chemistry and Pharmacology.
Summary of the Application
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity .
Methods of Application or Experimental Procedures
The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Results or Outcomes
Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Specific Scientific Field
This research is in the field of Medicinal Chemistry and Pharmacology.
Summary of the Application
A new hybrid compound of chalcone-salicylate (title compound) has been successfully synthesized . The structure of the title compound has been established by spectroscopic analysis . It was explored for its potency against breast cancer .
Methods of Application or Experimental Procedures
The compound was synthesized under reflux condition . Its structure was established by UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . A computational approach was also applied through molecular docking and MD simulation .
Results or Outcomes
The results of the molecular docking study showed that the title compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
Functionalized Porphyrins for Bioconjugation
Specific Scientific Field
This research is in the field of Organic Chemistry and Biochemistry.
Summary of the Application
A set of functionalized porphyrins with different linker strategies were synthesized for application in bioconjugation . These porphyrins were conjugated to hyperbranched polyglycerol (hPG) as a biocompatible carrier system for photodynamic therapy (PDT) .
Methods of Application or Experimental Procedures
The reaction of amines with pentafluorophenyl-substituted A3B-porphyrins was used to obtain different useful reactive groups for further functionalization and/or conjugation of these porphyrins to other substrates or materials .
Results or Outcomes
The photocytotoxicity of selected porphyrins as well as of the porphyrin-hPG-conjugates was assessed in cellular assays with human epidermoid carcinoma A-253 and squamous carcinoma CAL-27 cells .
Chemoenzymatic Synthesis of Optically Active Phenolic 3,4-Dihydropyridin-2-Ones
Specific Scientific Field
This research is in the field of Organic Chemistry and Pharmacology.
Summary of the Application
A chemoenzymatic approach for the synthesis of optically active 4-(3-acetoxyphenyl)-5-(alkoxycarbonyl)-6-methyl-3,4-dihydropyridin-2-ones (3,4-DHP-2-ones) and their hydroxyphenyl derivatives was developed . These compounds were explored for their potency against breast cancer .
Methods of Application or Experimental Procedures
The key step in the synthesis was a Candida rugosa lipase (CRL)-catalyzed hydrolysis reaction .
Results or Outcomes
Different optically active 3,4-DHP-2-ones were prepared with very high enantiomeric excesses (ee = 94–99%) and good yields . The enantioenriched 3,4-DHP-2-ones were easily converted into highly functionalized ®- and (S)-1,4-dihydropyridines (1,4-DHPs) by means of a Vilsmeier–Haack reaction .
Synthesis of Functionalized Porphyrins for Bioconjugation
Results or Outcomes
The photocytotoxicity of selected porphyrins as well as of the porphyrin-hPG-conjugates has been assessed in cellular assays with human epidermoid carcinoma A-253 and squamous carcinoma CAL-27 cells .
Synthesis of a Magnetically Separable Catalyst
Specific Scientific Field
This research is in the field of Materials Science and Catalysis.
Summary of the Application
The research involves the synthesis of a magnetically separable catalyst, specifically 4,4′-bipyridin-1-ium hydrogen sulfate grafted on chloropropyl functionalized silica gel-nano-Fe3O4 .
Methods of Application or Experimental Procedures
The structure of the catalyst was studied using XRD pattern analysis .
Results or Outcomes
The presence of a cubic spinel structure of Fe3O4 in the catalyst structure was verified by observation of diffraction lines at 2θ = 30.52, 35.88, 43.65, 54.18, 57.65 and 63.17 in the XRD pattern .
Propiedades
IUPAC Name |
(3-but-3-enylphenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-4-6-11-7-5-8-12(9-11)14-10(2)13/h3,5,7-9H,1,4,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHDLAFMYGIQKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641194 |
Source


|
| Record name | 3-(But-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetoxyphenyl)-1-butene | |
CAS RN |
890097-78-6 |
Source


|
| Record name | 3-(But-3-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)


